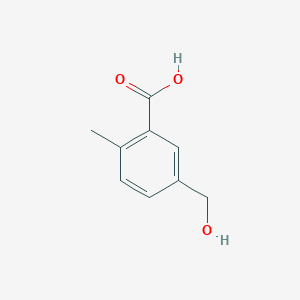

5-(Hydroxymethyl)-2-methylbenzoic acid

Description

5-(Hydroxymethyl)-2-methylbenzoic acid: is an organic compound with the molecular formula C9H10O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxymethyl group (-CH2OH) and a methyl group (-CH3)

Properties

IUPAC Name |

5-(hydroxymethyl)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATJFXXKGNSLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-2-methylbenzoic acid can be achieved through several methods. One common approach involves the oxidation of 5-(Hydroxymethyl)-2-methylbenzyl alcohol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:

[ \text{5-(Hydroxymethyl)-2-methylbenzyl alcohol} + \text{Oxidizing agent} \rightarrow \text{5-(Hydroxymethyl)-2-methylbenzoic acid} ]

Industrial Production Methods: In an industrial setting, the production of 5-(Hydroxymethyl)-2-methylbenzoic acid may involve the catalytic oxidation of 5-(Hydroxymethyl)-2-methylbenzyl alcohol using metal catalysts such as palladium or platinum. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-(Hydroxymethyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid group, resulting in the formation of 2-methylterephthalic acid.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 5-(Hydroxymethyl)-2-methylbenzyl alcohol.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

Oxidation: 2-Methylterephthalic acid.

Reduction: 5-(Hydroxymethyl)-2-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(Hydroxymethyl)-2-methylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers, pharmaceuticals, and agrochemicals.

Biology: In biological research, this compound is used to study the metabolic pathways involving benzoic acid derivatives. It is also used in the development of enzyme inhibitors and as a probe to investigate enzyme-substrate interactions.

Medicine: The compound has potential applications in the development of new drugs. Its derivatives are being explored for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, 5-(Hydroxymethyl)-2-methylbenzoic acid is used in the production of specialty chemicals, including plasticizers, resins, and coatings. It is also used as a precursor for the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can undergo oxidation-reduction reactions, influencing the redox state of the cellular environment. Additionally, the carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity and function.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, such as oxidoreductases and hydrolases.

Receptors: It may interact with cell surface receptors, modulating signal transduction pathways.

DNA/RNA: The compound can bind to nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Benzoic Acid: A simple aromatic carboxylic acid with a wide range of applications in food preservation and pharmaceuticals.

2-Methylbenzoic Acid (o-Toluic Acid): A methyl-substituted benzoic acid used in the synthesis of dyes and fragrances.

4-(Hydroxymethyl)benzoic Acid: A hydroxymethyl-substituted benzoic acid with applications in polymer chemistry and pharmaceuticals.

Uniqueness: 5-(Hydroxymethyl)-2-methylbenzoic acid is unique due to the presence of both hydroxymethyl and methyl groups on the benzene ring. This dual substitution pattern imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.

Biological Activity

5-(Hydroxymethyl)-2-methylbenzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 5-(Hydroxymethyl)-2-methylbenzoic acid is C9H10O3. It features a hydroxymethyl group at the 5-position and a methyl group at the 2-position on the benzoic acid backbone. This structural configuration is significant as it influences the compound's solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that 5-(Hydroxymethyl)-2-methylbenzoic acid exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens.

- Antiproliferative Effects : It has shown potential in inhibiting the growth of cancer cells, indicating possible anticancer activity.

- Enzyme Modulation : The compound may influence enzymatic pathways related to protein degradation and cellular stress responses.

The biological effects of 5-(Hydroxymethyl)-2-methylbenzoic acid can be attributed to its ability to modulate key cellular pathways:

- Inhibition of Topoisomerase II : Similar to other hydroxymethylated compounds, it may interfere with DNA replication and repair processes by inhibiting topoisomerase II, leading to antiproliferative effects in cancer cells .

- Activation of Proteolytic Pathways : Studies have indicated that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway, which are crucial for maintaining cellular homeostasis .

Antimicrobial Activity

A study reported that derivatives of benzoic acid, including 5-(Hydroxymethyl)-2-methylbenzoic acid, demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 1.00 µg/mL against Staphylococcus aureus . This suggests potential applications in treating bacterial infections.

Antiproliferative Effects

In vitro assays conducted on various cancer cell lines (e.g., Hep-G2 and A2058) revealed that compounds similar to 5-(Hydroxymethyl)-2-methylbenzoic acid exhibited low cytotoxicity while effectively inducing proteasome activity . This dual effect highlights its potential as a therapeutic agent that selectively targets cancer cells without harming normal cells.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.